molecular formula C16H23N3O2 B2496484 1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 902349-29-5

1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2496484
CAS No.: 902349-29-5
M. Wt: 289.379
InChI Key: YBHAWKFKIJPSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Applications

Research by Hattori and Kinoshita (1979) on the syntheses of polyamides containing various nucleobases like theophylline and thymine showcases the application of similar compounds in creating polymers with potential biomedical applications (Hattori & Kinoshita, 1979). These polyamides, soluble in certain solvents, could have implications for drug delivery systems and materials science.

Medicinal Chemistry and Drug Design

Khurana et al. (2014) explored chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1), indicating the relevance of structural modifications in developing modulators for neurological receptors (Khurana et al., 2014). This research highlights the importance of chemical design in targeting specific receptors for therapeutic purposes.

Development of Skeletal Muscle Sodium Channel Blockers

Catalano et al. (2008) demonstrated the design and synthesis of constrained analogues of tocainide as potent skeletal muscle sodium channel blockers, indicating the potential for developing new treatments for conditions like myotonia (Catalano et al., 2008).

Hydrogen Storage for Fuel Cells

Research by Cui et al. (2008) on substituted piperidines and octahydroindoles as reversible organic hydrogen storage liquids showcases the application of these compounds in developing hydrogen-powered fuel cells, which are critical for alternative energy solutions (Cui et al., 2008).

Hydrogen Bonding and Molecular Assembly

Studies on the hydrogen bonding of isonipecotamide with nitro-substituted benzoic acids by Smith and Wermuth (2010) illustrate the utility of these compounds in molecular assembly and crystal engineering, which are fundamental in material science and drug formulation (Smith & Wermuth, 2010).

Future Directions

For more detailed information, refer to the relevant scientific literature . If you have any specific questions or need further clarification, feel free to ask!

Properties

IUPAC Name

1-[2-(2,3-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-4-3-5-14(12(11)2)18-15(20)10-19-8-6-13(7-9-19)16(17)21/h3-5,13H,6-10H2,1-2H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHAWKFKIJPSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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